1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Overview
Description
“1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one” is a chemical compound with the CAS Number: 1803611-96-2 . It has a molecular weight of 207.24 . The compound is a powder at room temperature .
Molecular Structure Analysis
The compound contains a total of 29 bonds, including 16 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, and 5 aromatic bonds . It also contains 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring . The compound includes 1 ketone (aliphatic) and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.24 . It is a powder at room temperature . The compound contains a total of 28 atoms, including 13 Hydrogen atoms, 9 Carbon atoms, 5 Nitrogen atoms, and 1 Oxygen atom .Scientific Research Applications
Synthesis and Chemical Properties
- A series of compounds including (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)- and (S)-1-(pyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-amines were synthesized from (S)-N-Boc-alanine-derived ynone. This synthesis highlights the potential of derivatives of tetrazolo[1,5-a]pyrimidine in chemical synthesis and structural diversity (Svete et al., 2015).
Biological Activities and Applications
- Tetrazolo[1,5-a]pyrimidine derivatives have been synthesized and assessed for antimicrobial activity. Certain compounds demonstrated significant activity against bacteria such as E. coli, highlighting their potential utility in the development of new antimicrobial agents (Bhoge et al., 2021).
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. This indicates the potential role of tetrazolo[1,5-a]pyrimidine derivatives in cancer treatment and inflammation control (Rahmouni et al., 2016).
- Pyrazole-based tetrahydropyrimidine derivatives, including a compound synthesized using tetrazolo[1,5-a]pyrimidine, have shown insecticidal activity, suggesting their potential in pest control and agricultural applications (Halim et al., 2020).
- Tetrazolo[1,5-a]pyrimidine derivatives have also been synthesized and shown antimicrobial and antioxidant activity, further emphasizing their potential in pharmaceutical applications (Raju et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-(4,5,7-trimethyl-7H-tetrazolo[1,5-a]pyrimidin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-5-8(7(3)15)6(2)14-9(13(5)4)10-11-12-14/h6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKQZYBJNCCCFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(N(C2=NN=NN12)C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149871 | |
Record name | Ethanone, 1-(4,7-dihydro-4,5,7-trimethyltetrazolo[1,5-a]pyrimidin-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001149871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one | |
CAS RN |
1803611-96-2 | |
Record name | Ethanone, 1-(4,7-dihydro-4,5,7-trimethyltetrazolo[1,5-a]pyrimidin-6-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803611-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(4,7-dihydro-4,5,7-trimethyltetrazolo[1,5-a]pyrimidin-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001149871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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